molecular formula C8H17NO2 B13277707 Ethyl 3-amino-2,2-dimethylbutanoate

Ethyl 3-amino-2,2-dimethylbutanoate

Cat. No.: B13277707
M. Wt: 159.23 g/mol
InChI Key: RRBLUYXJXGRPDA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanoic acid and features an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,2-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,2-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the reaction of 3-amino-2,2-dimethylbutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it can be performed at room temperature and provides high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Ethyl 3-amino-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain amino acids.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethylbutanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can then interact with molecular targets such as receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3,3-dimethylbutanoate
  • Ethyl 3-amino-2,2-dimethylpropanoate
  • Ethyl 3-amino-2,2-dimethylpentanoate

Uniqueness

Ethyl 3-amino-2,2-dimethylbutanoate is unique due to its specific structural features, including the presence of both an amino group and an ester functional group on a butanoate backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 3-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)8(3,4)6(2)9/h6H,5,9H2,1-4H3

InChI Key

RRBLUYXJXGRPDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C)N

Origin of Product

United States

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